molecular formula C24H17ClN4O B292378 7-chloro-2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine

7-chloro-2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine

Cat. No. B292378
M. Wt: 412.9 g/mol
InChI Key: FGARYKVUTMPGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the family of pyrazolo[3,4-d]pyridazine, which has been found to have diverse biological activities.

Mechanism of Action

The mechanism of action of 7-chloro-2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It has also been found to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects:
7-chloro-2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine has been found to have diverse biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the migration and invasion of cancer cells by suppressing the activity of matrix metalloproteinases. In addition, this compound has been found to reduce the production of reactive oxygen species and nitric oxide, which are involved in inflammation and neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-chloro-2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine in lab experiments is its high potency and selectivity. This compound has been found to have a low toxicity profile, making it a promising candidate for further development. However, one of the limitations of using this compound is its solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 7-chloro-2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine. One of the areas of interest is the development of novel derivatives with improved pharmacokinetic properties and efficacy. Another direction is the investigation of the molecular mechanisms underlying the biological activities of this compound. Furthermore, the potential application of this compound in combination therapy with other drugs is an area of interest for future research.

Synthesis Methods

The synthesis of 7-chloro-2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine involves the condensation of 3-methoxybenzaldehyde with diphenylhydrazine, followed by cyclization with chloroacetyl chloride. The product is then subjected to further reaction with 2-aminopyridine to obtain the final compound.

Scientific Research Applications

7-chloro-2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anticancer activity of this compound against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C24H17ClN4O

Molecular Weight

412.9 g/mol

IUPAC Name

7-chloro-2-(3-methoxyphenyl)-3,4-diphenylpyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C24H17ClN4O/c1-30-19-14-8-13-18(15-19)29-23(17-11-6-3-7-12-17)20-21(16-9-4-2-5-10-16)26-27-24(25)22(20)28-29/h2-15H,1H3

InChI Key

FGARYKVUTMPGPB-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2C(=C3C(=NN=C(C3=N2)Cl)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C3C(=NN=C(C3=N2)Cl)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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